molecular formula C9H8N4O B14372415 3-(Diaminomethylidene)quinoxalin-2(3H)-one CAS No. 91813-45-5

3-(Diaminomethylidene)quinoxalin-2(3H)-one

Cat. No.: B14372415
CAS No.: 91813-45-5
M. Wt: 188.19 g/mol
InChI Key: OXKDBFCFQUVRGM-UHFFFAOYSA-N
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Description

3-(Diaminomethylidene)quinoxalin-2(3H)-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and chemical properties, making them significant in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diaminomethylidene)quinoxalin-2(3H)-one typically involves the functionalization of quinoxalin-2(1H)-ones. One common method is the direct C3-functionalization via C–H bond activation. This process can include arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation .

Industrial Production Methods

Industrial production methods for quinoxaline derivatives often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include the use of catalysts and specific reaction environments to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Diaminomethylidene)quinoxalin-2(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce dihydroquinoxalines .

Scientific Research Applications

3-(Diaminomethylidene)quinoxalin-2(3H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Diaminomethylidene)quinoxalin-2(3H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-(Diaminomethylidene)quinoxalin-2(3H)-one include:

Uniqueness

What sets this compound apart from similar compounds is its unique structure and the specific functional groups it contains.

Properties

CAS No.

91813-45-5

Molecular Formula

C9H8N4O

Molecular Weight

188.19 g/mol

IUPAC Name

3-oxo-4H-quinoxaline-2-carboximidamide

InChI

InChI=1S/C9H8N4O/c10-8(11)7-9(14)13-6-4-2-1-3-5(6)12-7/h1-4H,(H3,10,11)(H,13,14)

InChI Key

OXKDBFCFQUVRGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)C(=N)N

Origin of Product

United States

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